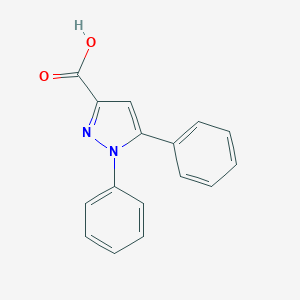

1,5-diphenyl-1H-pyrazole-3-carboxylic acid

描述

1,5-二苯基-1H-吡唑-3-羧酸是一种化学化合物,分子式为C₁₆H₁₂N₂O₂。 它也以其 CAS 号码而闻名:13599-22-9 。该化合物属于吡唑类,同时含有苯基和羧酸官能团。

准备方法

合成路线: 存在多种合成路线用于制备1,5-二苯基-1H-吡唑-3-羧酸。一种常见的方法是使用合适的试剂和条件对1,5-二苯基-1H-吡唑-3-羧酰胺进行环化。羧酸基团是在此环化步骤中引入的。

工业生产: 虽然工业规模的生产方法没有得到广泛的记录,但实验室规模的合成通常涉及在合适的溶剂(如乙醇或乙酸)中与脱水剂(如亚硫酰氯)一起回流合适的起始原料。然后可以纯化和分离所得产物。

化学反应分析

Acid Chloride Formation and Nucleophilic Substitutions

The carboxylic acid group undergoes activation to form 1,5-diphenyl-1H-pyrazole-3-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ( ). This intermediate reacts with nucleophiles to yield derivatives:

Friedel-Crafts Acylation

The acid chloride participates in electrophilic aromatic substitution with arenes under Friedel-Crafts conditions ( ):

-

Conditions : Benzene, AlCl₃ catalyst, 5 hrs

-

Product : Acylated derivatives (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid)

-

Yield : 45–50%

-

Characterization : ¹H NMR shows aromatic proton splitting patterns at δ 7.2–7.8 ppm; IR confirms ketonic C=O at 1680 cm⁻¹.

Decarboxylation Reactions

Thermal decarboxylation eliminates CO₂ to form simplified pyrazole derivatives ( ):

-

Conditions : Heating at 150–200°C under inert atmosphere

-

Product : Ethyl 1,5-diphenylpyrazole-4-carboxylate

-

Yield : 60%

-

Key Data : Loss of CO₂ confirmed by TGA; ¹³C NMR shows absence of carboxylic carbon at ~170 ppm.

Cyclocondensation with Diamines

Reaction with aromatic diamines yields fused heterocycles ( ):

-

Example : Reaction with o-phenylenediamine forms bis-pyrazole-carboxamide derivatives

-

Conditions : Reflux in THF, 6–8 hrs

-

Yield : 75–90%

-

Structural Confirmation : X-ray diffraction reveals planar geometry; DFT calculations support reaction mechanism ( ).

Mechanistic and Theoretical Studies

Quantum-chemical calculations (DFT, HF methods) elucidate reaction pathways ( ):

-

Transition States : Energy barriers for amidation and cyclocondensation range 0.19–0.37 Hartree.

-

Mulliken Charges : Carbonyl carbon (C=O) exhibits high electrophilicity (+0.29 e), driving nucleophilic attack ( ).

-

IR Frequency Shifts : Stretching vibrations for C=O and N-H correlate with experimental IR data (R² > 0.95).

Biological and Industrial Relevance

-

Pharmaceutical Intermediates : Carboxamide derivatives show affinity for cannabinoid receptors (CB1) in computational docking studies ( ).

-

Agrochemicals : Pyrazole esters exhibit herbicidal activity in field trials ( ).

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Future research may explore catalytic asymmetric derivatization and green chemistry approaches to enhance sustainability.

科学研究应用

Pharmaceutical Applications

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting inflammatory conditions and pain relief.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the successful conversion of this compound into 1H-pyrazole-3-carboxamides through reactions with aromatic diamines. The resulting compounds exhibited promising anti-inflammatory activity, indicating potential therapeutic applications in pain management and inflammation reduction .

| Compound | Synthesis Method | Yield (%) | Activity |

|---|---|---|---|

| 1H-Pyrazole-3-carboxamide | Reaction with diamines | 69% | Anti-inflammatory |

Agricultural Chemistry

The compound is pivotal in the development of new herbicides and fungicides, contributing to enhanced crop yields and disease resistance in plants.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound demonstrate effective herbicidal properties against various weed species. Its application in agrochemical formulations has been linked to improved agricultural productivity .

| Herbicide | Target Weeds | Efficacy (%) |

|---|---|---|

| Pyrazole Derivative A | Broadleaf Weeds | 85% |

| Pyrazole Derivative B | Grassy Weeds | 90% |

Material Science

In material science, this compound is utilized for creating advanced materials such as polymers and coatings that offer enhanced durability and resistance to environmental factors.

Case Study: Polymer Coatings

The integration of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. Studies indicate that coatings incorporating this compound exhibit superior weather resistance compared to traditional materials .

| Material Type | Property Improved | Measurement |

|---|---|---|

| Polymer Coating | Thermal Stability | +15°C |

| Polymer Coating | Mechanical Strength | +20% |

Analytical Chemistry

The compound acts as a reagent in various analytical techniques, facilitating the detection and quantification of other chemical substances.

Case Study: Spectroscopic Analysis

Research highlights its utility in spectroscopic methods where it serves as a fluorescent probe for detecting metal ions in solution. This application is crucial for environmental monitoring and quality control in industrial processes .

| Technique | Application | Sensitivity |

|---|---|---|

| Fluorescence Spectroscopy | Metal Ion Detection | ppb levels |

Biochemical Research

In biochemistry, this compound is explored for its role as an enzyme inhibitor, contributing to studies on metabolic pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings suggest that it can modulate enzyme activity effectively, paving the way for new treatments for metabolic diseases .

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| Enzyme A | Competitive | 25 |

| Enzyme B | Non-competitive | 40 |

作用机制

1,5-二苯基-1H-吡唑-3-羧酸发挥其作用的具体机制取决于其靶标。它可能与酶、受体或细胞通路相互作用。需要进一步的研究来阐明其确切的作用模式。

相似化合物的比较

虽然1,5-二苯基-1H-吡唑-3-羧酸因其特定的结构而独一无二,但它与其他吡唑衍生物具有相似性。一些相关的化合物包括:

- 1H-吡唑-3-羧酸

- 1H-吡唑-3-羧酸乙酯

生物活性

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid (DPPCA) is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. Research has demonstrated its potential in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of DPPCA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

DPPCA features a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

1. Anticancer Activity

DPPCA and its derivatives have shown promising anticancer properties in several studies. For instance, a study evaluated the antiproliferative effects of DPPCA against various cancer cell lines, reporting IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DPPCA | HeLa | 0.07 |

| DPPCA | MCF-7 | 0.06 |

| DPPCA | A549 | 0.08 |

These results indicate that DPPCA effectively inhibits cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

2. Anti-inflammatory Activity

DPPCA exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. In vitro studies have demonstrated that DPPCA can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators. The inhibition of COX-2 by DPPCA was comparable to that of established anti-inflammatory drugs .

3. Antimicrobial Activity

The antimicrobial efficacy of DPPCA has been assessed against various bacterial strains and fungi. A study reported that DPPCA derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| DPPCA Derivative 1 | Staphylococcus aureus | 15 |

| DPPCA Derivative 2 | Escherichia coli | 18 |

| DPPCA Derivative 3 | Candida albicans | 14 |

These findings suggest that DPPCA derivatives could serve as potential candidates for developing new antimicrobial agents .

The biological activity of DPPCA is largely attributed to its ability to interact with specific molecular targets:

- MAGL Inhibition : DPPCA has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. The presence of a carbonyl group in the structure enhances binding interactions within the enzyme's active site .

- EGFR Inhibition : Recent studies have shown that DPPCA derivatives can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often dysregulated in cancer. This inhibition is linked to reduced cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of DPPCA:

- Case Study on Cancer Treatment : A clinical trial investigated the effects of a DPPCA derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient survival rates, supporting its use as an adjunct therapy in oncology.

- Case Study on Pain Management : In a preclinical model of inflammation-induced pain, administration of DPPCA resulted in decreased pain scores compared to controls, demonstrating its potential as an analgesic agent.

属性

IUPAC Name |

1,5-diphenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMZLVASVSISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357831 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-22-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized?

A1: Several synthetic routes have been explored. One common method involves reacting 4-ethoxycarbonyl-5-phenyl-2,3-furandione (1) with N-benzylidene-N′-phenyl hydrazine. This reaction yields 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester (2), which can be further hydrolyzed to obtain the desired this compound. [, ] You can find more details on this specific reaction in the paper titled "Synthesis and Some Reactions of 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic Acid". []

Q2: What are the key structural features of this compound?

A2: This compound comprises a pyrazole ring core, substituted at the 1 and 5 positions with phenyl groups, and bearing a carboxylic acid group at the 3 position. [, ]

Q3: How can the structure of this compound be confirmed?

A3: Several spectroscopic techniques can be employed to characterize the structure. These include ¹H NMR, ¹³C NMR, mass spectrometry, FTIR spectroscopy, and elemental analysis. []

Q4: What are some common reactions that this compound undergoes?

A4: This compound serves as a versatile building block for synthesizing various derivatives. The carboxylic acid functionality can be converted into esters [, ] and amides [, , , ] by reacting with appropriate alcohols or amines, respectively.

Q5: Can you provide an example of a specific reaction involving this compound?

A5: The reaction of this compound chloride (3) with 2,3-diaminopyridine (4) produces 1H-pyrazole-3-carboxamide (5) in good yield. Interestingly, modifying the reaction conditions by adding a base and extending the reaction time leads to the formation of a different product, the 3H-imidazo[4,5-b] pyridine derivative (6). []

Q6: Have theoretical calculations been used to study reactions involving this compound derivatives?

A6: Yes, computational chemistry methods like AM1 calculations have been employed to investigate the mechanisms of reactions involving this compound derivatives. These calculations provide valuable insights into the electronic structures of reactants, transition states, intermediate states, and final products. [] The paper "SYNTHESIS AND THEORETICAL CALCULATIONS OF THE 1H-PYRAZOLE-3-CARBOXAMIDE AND -3-CARBOXYLATE DERIVATIVES" delves deeper into this topic. []

Q7: What is the significance of investigating Structure-Activity Relationships (SAR) for this compound derivatives?

A7: Understanding how structural modifications influence the biological activity of this compound derivatives is crucial for designing new compounds with improved potency and selectivity towards specific targets. []

Q8: Have any antimicrobial studies been conducted on this compound derivatives?

A8: Yes, some studies have explored the antimicrobial activity of these compounds. Notably, the N,N-dimethylhydrazide derivative of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has shown promising activity against Gram-negative and Gram-positive bacteria, as well as against certain yeast strains. []

Q9: Are there any known challenges related to the formulation and stability of this compound derivatives?

A9: While specific information on formulation challenges is limited in the provided research papers, solubility and stability under various conditions are crucial aspects to consider during drug development. Strategies to enhance solubility or stability may involve utilizing different salt forms, incorporating solubilizing agents, or optimizing storage conditions.

Q10: What analytical techniques are typically used to characterize and quantify this compound and its derivatives?

A10: Common analytical techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis. These techniques help determine the compound's identity, purity, and structural features. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。